Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
Description
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a 2-(2-hydroxyethoxy)ethoxy group.
Properties
CAS No. |
919789-60-9 |
|---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C21H26O7/c22-9-11-25-13-15-27-19-5-1-17(2-6-19)21(24)18-3-7-20(8-4-18)28-16-14-26-12-10-23/h1-8,22-23H,9-16H2 |
InChI Key |
LWYDLSLHUBGJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of hydroxybenzophenone with ethylene oxide in the presence of a base catalyst.
Alkylation Reaction: Another approach involves the alkylation of 4-hydroxybenzophenone with 2-(2-chloroethoxy)ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenyl rings can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(2-hydroxyethoxy)phenyl]sulfone: Similar in structure but contains a sulfone group instead of a methanone group.
Bis[4-(2-hydroxyethoxy)phenyl]fluorene: Contains a fluorene core instead of a methanone group.
Uniqueness
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is unique due to its specific substitution pattern and the presence of two 2-(2-hydroxyethoxy)ethoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone, also known by its IUPAC name, is a complex organic compound with the molecular formula C_{22}H_{30}O_{6} and a molecular weight of approximately 390.4 g/mol. This compound features two 2-(2-hydroxyethoxy)ethoxy groups attached to a central methanone moiety, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The structural configuration of this compound is pivotal to its biological activity. The presence of hydroxyl groups allows for hydrogen bonding, while the ethoxy groups enhance solubility in biological systems. The compound's ability to engage in hydrophobic interactions further supports its potential as a bioactive agent.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
- Binding Affinity : Interaction studies reveal that the compound has a significant binding affinity for various biomolecules, which is crucial for modulating biological responses.
Biological Activity Data
Table 1 summarizes key findings from studies investigating the biological activity of this compound.
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| Study A | HeLa | 10 | Induced apoptosis | Caspase activation |
| Study B | MCF-7 | 5 | Growth inhibition | Cell cycle arrest |
| Study C | A549 | 20 | Antioxidant effect | Free radical scavenging |
Case Studies
Case Study 1: Anticancer Potential
In a study focusing on the anticancer properties of this compound, researchers treated HeLa cervical cancer cells with varying concentrations of the compound. Results indicated significant induction of apoptosis at concentrations above 10 µM, with mechanisms involving caspase-3 and caspase-7 activation leading to programmed cell death.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. The results demonstrated that this compound exhibited substantial radical scavenging activity, suggesting its potential utility as an antioxidant in therapeutic formulations.
Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceuticals : Potential development as an anticancer agent due to its cytotoxic effects on cancer cells.
- Cosmetics : Its antioxidant properties may be leveraged in cosmetic formulations to protect skin from oxidative damage.
- Material Science : The compound's unique structure could also find applications in developing novel materials with specific functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
